

An In-depth Technical Guide to the Chemical Properties of Ravuconazole-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Ravuconazole-d4**, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended for researchers, scientists, and professionals involved in drug development and analytical sciences who require detailed technical information, including experimental protocols and pathway visualizations.

Core Chemical and Physical Properties

Ravuconazole-d4 is a stable, isotopically labeled form of Ravuconazole. The deuterium labeling makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

Physicochemical Properties of Ravuconazole-d4



Property	Value	Reference
Chemical Name	4-[2-[(1R,2R)-2-(2,4- Difluorophenyl)-2-hydroxy-1- methyl-3-(1H-1,2,4-triazol-1- yl)propyl]-4- thiazolyl]benzonitrile-d4	[1]
Molecular Formula	C22H13D4F2N5OS	[2]
Molecular Weight	441.49 g/mol	[2][3]
CAS Number	1329499-27-5	[3]
Appearance	White to Off-White Solid	[1]
Melting Point	158-161°C	[1]
Storage Temperature	-20°C Freezer	[1]

Physicochemical Properties of Ravuconazole

(Unlabeled)

Property	Value	Reference
Molecular Formula	C22H17F2N5OS	[4]
Molecular Weight	437.5 g/mol	[4][5]
CAS Number	182760-06-1	[4]
UV/Vis. λmax	285 nm	[4]
Purity	≥98%	[4]
Storage Temperature	-20°C	[4]

Solubility Data of Ravuconazole (Unlabeled)

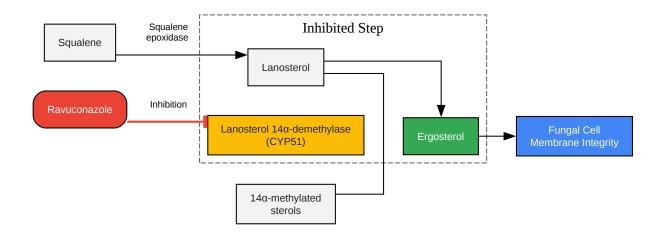


Solvent	Solubility	Reference
Ethanol	~5 mg/mL	[4]
DMSO	~20 mg/mL	[4]
Dimethylformamide (DMF)	~25 mg/mL	[4]
1:4 solution of DMF:PBS (pH 7.2)	~0.25 mg/mL	[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α -demethylase (CYP51).[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[6]

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death. [7]





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Inhibition of Ergosterol Biosynthesis by Ravuconazole.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of **Ravuconazole-d4** in research. The following sections provide protocols for stability testing and pharmacokinetic analysis.

Stability-Indicating HPLC-DAD Assay for Ravuconazole

This method is designed to separate Ravuconazole from its degradation products, allowing for an accurate assessment of its stability under various stress conditions.[9][10]

Chromatographic Conditions:

- Column: Sunfire C18 (250 mm × 4.6 mm i.d., 5 μm particle size)[9][10]
- Mobile Phase: Acetonitrile and water (80:20, v/v)[9][10]
- Flow Rate: 1.0 mL/min[9][10]
- Injection Volume: 5 μL[9][10]
- Detection: Diode Array Detector (DAD) at 287 nm[9][10]
- Column Temperature: 35°C[10]

Forced Degradation Study Protocol:[10]

- Preparation of Stock Solution: Prepare a 100 μg/mL solution of Ravuconazole in a mixture of water, acetonitrile, and methanol (4:3:3, v/v/v).
- Acid Hydrolysis: Transfer 200 μL of the stock solution to an Eppendorf tube and add 200 μL of 2 M HCl.
- Alkaline Hydrolysis: Transfer 200 μL of the stock solution to another Eppendorf tube and add
 200 μL of 2 M NaOH. Ravuconazole is particularly susceptible to degradation under alkaline



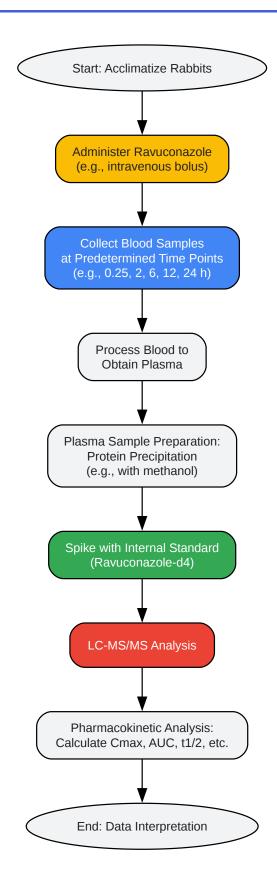
conditions.[9]

- Neutral Hydrolysis: Transfer 200 μ L of the stock solution to a third Eppendorf tube and add 200 μ L of water.
- Incubation: Keep the tubes at room temperature for 3 days.
- Sample Preparation for Injection: Dilute the solutions with 1.6 mL of a mixture of water, acetonitrile, and methanol (4:3:3, v/v/v).
- Filtration: Filter the samples through a 0.45 μm membrane filter.
- Injection: Inject the filtered samples into the HPLC system.

Pharmacokinetic Study in Rabbits

The following workflow outlines a typical experimental design for a pharmacokinetic study of Ravuconazole in an animal model. **Ravuconazole-d4** would be used as an internal standard for the quantification of unlabeled Ravuconazole in plasma samples.





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Experimental Workflow for a Pharmacokinetic Study of Ravuconazole.



Detailed Steps for Plasma Sample Preparation:[11]

- To 100 μ L of plasma sample, add 100 μ L of the internal standard solution (**Ravuconazole-d4** in methanol).
- Vortex the mixture briefly.
- Add 25 μL of 1.0 M perchloric acid to acidify the sample.
- Add 400 μL of methanol to precipitate plasma proteins.
- Centrifuge the mixture at 15,000 x g for 5 minutes.
- Inject a 30 μL aliquot of the clear supernatant into the HPLC or LC-MS/MS system for analysis.

Pharmacological Data Pharmacokinetic Parameters of Ravuconazole

Ravuconazole exhibits a long elimination half-life and non-linear pharmacokinetics at higher doses, suggesting saturable clearance mechanisms.[8][12]

Parameter	Species	Dose	Value	Reference
Elimination Half- life (t½)	Rabbit	Single dose	20.55 - 26.34 h	
Human	Not specified	3.9 - 202 h	[8]	
Protein Binding	Human	Not specified	95.8% - 98%	[8]
Oral Bioavailability	Animal models	Not specified	48% - 74%	[8]

In Vitro Antifungal Activity of Ravuconazole

Ravuconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens.



Fungal Species	MIC9ο (μg/mL)	Reference
Candida albicans	0.03	[13]
Candida glabrata	1 - 2	[13]
Candida krusei	0.05 - 0.39	[14]
Candida spp. (overall)	0.025 - 0.39	[14]
Aspergillus fumigatus	Not specified	[14]
Trichosporon beigelii	Not specified	[14]
Cryptococcus neoformans	Not specified	[14]

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Conclusion

Ravuconazole-d4 serves as an essential tool for the advanced study of its unlabeled counterpart, Ravuconazole. Its use in pharmacokinetic and metabolic studies allows for precise quantification and a deeper understanding of the drug's behavior in biological systems. The provided technical data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this potent antifungal agent.

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